Dodecylhexadecyltrimonium chloride
Description
Structure
2D Structure
Properties
CAS No. |
103807-18-7 |
|---|---|
Molecular Formula |
C31H66ClN |
Molecular Weight |
488.3 g/mol |
IUPAC Name |
2-dodecylhexadecyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C31H66N.ClH/c1-6-8-10-12-14-16-18-19-21-23-25-27-29-31(30-32(3,4)5)28-26-24-22-20-17-15-13-11-9-7-2;/h31H,6-30H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
CYZIPMMNONORGD-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)C[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)C[N+](C)(C)C.[Cl-] |
Synonyms |
DODECYLHEXADECYLTRIMONIUM CHLORIDE |
Origin of Product |
United States |
Synthetic Strategies and Advanced Chemical Derivatization
Methodologies for Dodecylhexadecyltrimonium Chloride Synthesis
The synthesis of quaternary ammonium (B1175870) salts like this compound is primarily achieved through the quaternization of tertiary amines, a process governed by specific reaction mechanisms and environmental conditions.
Sₙ2 Reaction Mechanisms in Quaternization
The formation of this compound is accomplished via the Menshutkin reaction, a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. wikipedia.orgtue.nl In this process, a tertiary amine acts as the nucleophile, attacking an alkyl halide. The reaction mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom of the alkyl halide from the side opposite to the leaving group (the halide). researchgate.netmasterorganicchemistry.com
This "backside attack" leads to the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-halide bond. masterorganicchemistry.com The reaction proceeds through a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the carbon atom. tue.nl A key characteristic of the Sₙ2 mechanism is the inversion of stereochemistry at the carbon center, often referred to as Walden inversion. masterorganicchemistry.com The rate of this second-order reaction is dependent on the concentrations of both the tertiary amine and the alkyl halide. tue.nl
Multi-Step Synthesis Pathways and Optimization
The direct synthesis of a complex molecule like this compound typically involves a multi-step pathway to construct the necessary precursors. A plausible synthetic route would involve the initial preparation of the specific tertiary amine, followed by the final quaternization step.
A potential pathway could be:
Preparation of the Alkyl Halide Precursor : The synthesis would begin with the creation of the branched alkyl halide, 1-chloro-2-dodecylhexadecane. This could be achieved by first synthesizing the corresponding alcohol, 2-dodecylhexadecan-1-ol, and then converting it to the alkyl chloride using a chlorinating agent like thionyl chloride. google.comgoogle.com
Quaternization : The synthesized 1-chloro-2-dodecylhexadecane is then reacted with trimethylamine in a sealed vessel under heat and pressure. google.com The nucleophilic nitrogen of the trimethylamine attacks the primary carbon of the alkyl chloride, displacing the chloride ion and forming the quaternary ammonium salt. google.com
Optimization of this synthesis involves controlling several factors to maximize yield and purity. These include adjusting the molar ratio of reactants (typically using an excess of the amine), controlling the reaction temperature to balance reaction rate with potential side reactions, and selecting an appropriate solvent. rsc.org The reaction time is also a critical parameter that must be optimized to ensure the reaction goes to completion. nih.gov
Catalyst Systems and Reaction Environment Control
The environment in which the quaternization reaction occurs significantly influences its rate and efficiency. The choice of solvent is paramount. The Menshutkin reaction is markedly accelerated in polar aprotic solvents such as acetonitrile, acetone, or dimethyl sulfoxide (DMSO). tue.nlsemanticscholar.orgresearchgate.net These solvents are effective at solvating the charged transition state, thereby lowering the activation energy of the reaction. tue.nlsemanticscholar.org The rate of reaction generally increases with the increasing dielectric constant of the medium, which indicates that the transition state is more polar than the reactants. semanticscholar.org
| Solvent | Dielectric Constant (D) | Relative Rate Constant (k) |
| Benzene | 2.3 | 1 |
| Acetone | 20.7 | 1,380 |
| Isopropyl alcohol | 18.3 | 210 |
| Acetonitrile | 37.5 | 13,800 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 138,000 |
This table presents illustrative data on how solvent polarity affects the rate of a typical Menshutkin reaction. Actual values can vary based on specific reactants and conditions.
Temperature control is also crucial, as quaternization reactions are typically exothermic. tue.nl Maintaining a stable reaction temperature prevents runaway reactions and the formation of unwanted byproducts. While the Sₙ2 reaction itself does not require a catalyst, phase-transfer catalysts may be employed in related syntheses to facilitate reactions between reactants in different phases.
Engineering of Structural Analogues and Derivatives
Modifying the molecular structure of this compound by altering its alkyl chains or counterion allows for the fine-tuning of its chemical and physical properties.
Modification of Alkyl Chain Lengths and Branching
The length and structure of the alkyl chains are primary determinants of the properties of quaternary ammonium compounds. Increasing the alkyl chain length generally enhances hydrophobicity, which in turn influences surface activity and biological interactions like antimicrobial efficacy. nih.govmdpi.com Studies on various quaternary ammonium salts have shown that elongating the alkyl chain from C8 to C16 can significantly improve antibacterial properties. mdpi.com
However, this effect is not limitless. A "cut-off effect" is often observed, where beyond an optimal chain length (often around C14 or C16), the biological activity begins to decrease. nih.govnih.gov This decline may be due to the long alkyl chain coiling and sterically hindering the positively charged nitrogen head from interacting with bacterial cell membranes. nih.gov Introducing branching into the alkyl chains can also modify the compound's properties by altering its packing efficiency at interfaces and its ability to intercalate into membranes.
| Alkyl Chain Length | Minimum Inhibitory Concentration (MIC) vs. S. aureus (µg/mL) |
| C8 | 128 |
| C10 | 32 |
| C12 | 8 |
| C14 | 2 |
| C16 | 1 |
| C18 | 4 |
This interactive table illustrates the typical "cut-off effect" seen in quaternary ammonium salts, where antimicrobial activity is optimal at a specific chain length. Data is representative.
Exploration of Counterion Effects on Chemical Behavior
The chloride anion in this compound can be replaced with other counterions through metathesis or ion exchange reactions. google.com The nature of the counterion can influence the compound's physicochemical properties, although its effect is generally considered secondary to that of the alkyl chain structure. nih.govresearchgate.net
| Property | Counterion: Chloride (Cl⁻) | Counterion: Bromide (Br⁻) | Counterion: Acetate (CH₃COO⁻) |
| Krafft Temperature (°C) | < 0 | < 0 | ~5 |
| Critical Micelle Concentration (CMC) (mM) | 1.0 | 0.8 | 1.2 |
| Surface Tension at CMC (mN/m) | 36 | 35 | 38 |
This table provides representative data comparing the effects of different counterions on the properties of a generic C12 quaternary ammonium salt.
Methodological Considerations in Synthetic Reproducibility
The successful and reproducible synthesis of this compound, a quaternary ammonium compound with specific long alkyl chains, hinges on the meticulous control of various reaction parameters. Ensuring consistency from batch to batch requires a deep understanding of the underlying chemical principles and the implementation of robust monitoring and quality control measures. This section delves into the critical methodological considerations that are paramount for achieving synthetic reproducibility.
Standardization of Alkylation Conditions (Temperature, Solvent Purity, Stoichiometry)
The synthesis of this compound typically proceeds via the quaternization of a tertiary amine, N,N-dimethyl-2-dodecylhexadecylamine, with a methylating agent, most commonly methyl chloride. This is a nucleophilic substitution (SN2) reaction where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the methyl chloride. The reproducibility of this alkylation reaction is highly sensitive to the conditions under which it is performed.
Temperature:
The reaction temperature is a critical parameter that directly influences the rate of quaternization. Generally, an increase in temperature accelerates the reaction. However, excessively high temperatures can lead to undesirable side reactions, such as the degradation of the product or reactants, and can promote elimination reactions, especially if there are any β-hydrogens present in the alkyl chains. For the synthesis of similar long-chain quaternary ammonium compounds, reaction temperatures are often maintained in the range of 75 to 95°C. patsnap.com A continuous process for the quaternization of tertiary amines with an alkyl halide is typically performed at a temperature between 50°C and 140°C. google.com Precise temperature control is therefore essential. The optimal temperature for the synthesis of this compound would need to be empirically determined to maximize the yield of the desired product while minimizing the formation of by-products.
Solvent Purity:
The choice and purity of the solvent play a significant role in the quaternization reaction. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation, leaving the nucleophile relatively free to attack the electrophile. Common solvents used in the synthesis of quaternary ammonium salts include alcohols (like ethanol or isopropanol), acetonitrile, and dimethylformamide (DMF). patsnap.comnih.gov The polarity of the solvent can significantly affect the reaction rate; for instance, the quaternization rate often increases with increasing solvent polarity. researchgate.netepa.govresearchgate.net
The purity of the solvent is of utmost importance. The presence of water, for example, can greatly increase the solubility of the quaternary ammonium salt product in organic solvents, which can complicate its isolation and purification. dtic.mil Moreover, impurities in the solvent could potentially react with the reactants or the product, leading to a decrease in yield and the formation of unwanted by-products. Therefore, the use of high-purity, dry solvents is a prerequisite for reproducible synthesis. dtic.mil
Stoichiometry:
The molar ratio of the reactants, specifically the tertiary amine and the alkylating agent, is another crucial factor. While a stoichiometric ratio of 1:1 is theoretically required, in practice, a slight excess of the alkylating agent is often used to ensure the complete conversion of the tertiary amine. dtic.mil For instance, in the synthesis of didecyl dimethyl ammonium chloride, a molar ratio of didecyl methyl tertiary amine to chloromethane of 0.98-1.10:0.95-1.05 is employed. patsnap.com For other continuous quaternization processes, the molar ratio between the tertiary amine and the alkyl halide can range from 1:1.3 to 1:2.9. google.com
Careful control of the stoichiometry is necessary to avoid the presence of unreacted tertiary amine in the final product, which can be a significant impurity. However, a large excess of the alkylating agent, which is often volatile and gaseous like methyl chloride, can lead to increased pressure in the reactor and may require specialized equipment. It also increases the cost and the potential for side reactions. Therefore, the optimal stoichiometric ratio needs to be carefully determined and maintained for each batch to ensure consistent product quality.
| Parameter | Typical Range/Condition | Rationale for Standardization |
| Temperature | 75 - 95°C | Controls reaction rate and minimizes side reactions and degradation. |
| Solvent | Polar aprotic (e.g., ethanol, acetonitrile) | Influences reaction kinetics and facilitates the SN2 mechanism. |
| Solvent Purity | High purity, anhydrous | Prevents side reactions and simplifies product isolation. |
| Stoichiometry (Amine:Alkyl Halide) | 1:1 to 1:2.9 | Ensures complete conversion of the tertiary amine and minimizes residual reactants. |
In-line Monitoring Techniques for Reaction Progress (e.g., FTIR)
To ensure reproducibility, it is highly desirable to monitor the progress of the quaternization reaction in real-time. In-line monitoring techniques provide continuous data on the concentration of reactants and products, allowing for precise determination of the reaction endpoint and immediate detection of any deviations from the expected reaction profile. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) tool for this purpose. mdpi.com
By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, FTIR spectra of the reaction mixture can be collected at regular intervals. The progress of the reaction can be tracked by monitoring the disappearance of characteristic vibrational bands of the reactants and the appearance of bands corresponding to the product.
For the synthesis of this compound, one would monitor the decrease in the intensity of the C-N stretching vibration of the tertiary amine reactant (typically in the 1250–1020 cm-1 region for aliphatic amines). orgchemboulder.comrockymountainlabs.com Concurrently, the formation of the quaternary ammonium salt can be observed by the appearance of new bands. The stretching and deformation modes of the quaternary ammonium functional groups are expected to appear at around 3100-3200 cm-1, 1485 cm-1, 950 cm-1, and 750 cm-1. researchgate.net The peak at approximately 1480 cm-1 is often characteristic of the quaternary ammonium group and is attributed to the bending mode of the C-H bonds from the methyl groups. researchgate.net
The real-time data from in-line FTIR allows for:
Precise endpoint determination: The reaction can be stopped exactly when the conversion of the tertiary amine is complete, preventing the formation of degradation products due to prolonged reaction times and ensuring batch-to-batch consistency in product composition.
Kinetic analysis: The data can be used to determine the reaction kinetics, which is valuable for process optimization and scaling up.
Early fault detection: Any deviation from the expected spectral profile can indicate a problem with the reaction, such as the presence of an impurity or an incorrect temperature, allowing for corrective action to be taken promptly.
| FTIR Spectral Region (cm-1) | Vibrational Mode | Application in Monitoring |
| 1250 - 1020 | C-N stretch of tertiary amine | Disappearance indicates reactant consumption. |
| ~1485 | C-H bend of methyl groups on N+ | Appearance indicates product formation. |
| 3100-3200, 950, 750 | Quaternary ammonium group vibrations | Appearance confirms product formation. |
Quality Control and Impurity Profiling
Rigorous quality control and a thorough understanding of the potential impurity profile are essential for ensuring the reproducibility and safety of this compound, especially for applications in cosmetics and personal care products.
Quality Control Parameters:
Key quality control parameters for the final product would include:
Assay of the active ingredient: Determination of the exact percentage of this compound. This can be done using titrimetric methods for cationic surfactants.
Appearance and Odor: Physical characteristics that can indicate the purity of the product.
pH of a solution: To ensure it is within the specified range for its intended application.
Moisture content: As quaternary ammonium salts can be hygroscopic, controlling the water content is important for stability and handling.
Residual reactants: Quantification of unreacted tertiary amine and alkylating agent.
Impurity Profiling:
A comprehensive impurity profile is crucial for identifying and controlling substances that may affect the performance and safety of the product. Potential impurities in this compound could include:
Unreacted Tertiary Amine (N,N-dimethyl-2-dodecylhexadecylamine): This is a common process-related impurity that can result from incomplete quaternization. Its presence can affect the surface-active properties of the final product and may have a different toxicological profile.
Unreacted Alkyl Halide (Methyl Chloride): Due to its volatility, residual methyl chloride is less likely to be present in the final product in significant amounts, but its absence should be confirmed.
By-products from Side Reactions: These could include products of elimination reactions (Hofmann elimination), although this is less likely under controlled conditions with no β-hydrogens on the methyl group. Degradation products from excessive heat or reaction time could also be present.
Solvent Residues: Traces of the reaction solvent may remain in the final product and need to be controlled.
Impurities from Raw Materials: The purity of the starting tertiary amine and alkylating agent will directly impact the purity of the final product. For example, the tertiary amine may contain other long-chain amines as impurities.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector or Mass Spectrometry) and Gas Chromatography (GC) are typically used for the separation and quantification of these impurities. Establishing acceptable limits for each potential impurity is a critical part of the quality control process to ensure batch-to-batch consistency.
| Impurity | Potential Source | Analytical Technique for Detection |
| Unreacted Tertiary Amine | Incomplete reaction | HPLC, Titration |
| Unreacted Alkyl Halide | Excess reactant | GC-Headspace |
| Degradation Products | High temperature, prolonged reaction | HPLC-MS |
| Solvent Residues | Manufacturing process | GC |
| Raw Material Impurities | Impure starting materials | HPLC, GC |
Supramolecular Chemistry and Self Assembly Phenomena
Micellar Systems and Aggregation Behavior
In aqueous solutions, above a certain concentration, these surfactant monomers aggregate to form micelles. This process is a spontaneous self-assembly phenomenon governed by thermodynamics, primarily the hydrophobic effect. The hydrophobic tails cluster together to minimize their contact with water, while the hydrophilic head groups remain exposed to the aqueous environment.
The formation of micelles is an equilibrium process characterized by thermodynamic parameters such as the Gibbs free energy of micellization (ΔG°mic), enthalpy of micellization (ΔH°mic), and entropy of micellization (ΔS°mic). The Gibbs free energy for micellization is typically negative, indicating a spontaneous process. This spontaneity is largely driven by a significant positive entropy change, which results from the release of structured water molecules from around the hydrophobic chains of the surfactant monomers into the bulk solution. The enthalpy of micellization can be either slightly positive (endothermic) or negative (exothermic), depending on the specific surfactant and the temperature.
For cationic surfactants, the process of micellization is entropically driven at lower temperatures and can become enthalpy-driven at higher temperatures.
The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. It is a key parameter that dictates the performance of a surfactant in various applications. The CMC can be determined by monitoring changes in the physical properties of the surfactant solution as a function of concentration. Common methods include surface tension measurements, conductivity measurements, and fluorescence spectroscopy.
While specific CMC data for Dodecylhexadecyltrimonium chloride is not available, it is expected to have a low CMC due to its large hydrophobic tail (a combination of C12 and C16 chains). The CMC is influenced by factors such as the purity of the surfactant, temperature, and the composition of the medium.
Interactive Table: Expected Trends in CMC of this compound
| Medium | Expected CMC Value | Reasoning |
| Pure Water | Low | Large hydrophobic moiety leads to aggregation at lower concentrations. |
| Saline Solution | Lower than in pure water | Added salt screens the electrostatic repulsion between the cationic head groups, facilitating micelle formation. |
| Polar Organic Solvent | Higher than in water | Reduced hydrophobic effect in more compatible solvents disfavors micellization. |
This table represents expected trends based on general surfactant behavior, as specific experimental data for this compound is unavailable.
The ionic strength of the medium significantly impacts the micellar properties of cationic surfactants. An increase in ionic strength, typically by adding a salt like sodium chloride, leads to a decrease in the CMC. The added counter-ions (chloride ions in this case) screen the electrostatic repulsions between the positively charged head groups of the surfactant molecules in the micelle, thereby promoting aggregation at lower concentrations. Furthermore, increased ionic strength can also influence the size and shape of the micelles, often leading to a transition from smaller, spherical micelles to larger, rod-like or worm-like micelles.
The pH of the solution is generally not expected to have a significant direct effect on the micellar properties of quaternary ammonium (B1175870) surfactants like this compound because the quaternary ammonium head group is permanently charged and does not undergo protonation or deprotonation with changes in pH. However, pH can indirectly influence the system if other components in the formulation are pH-sensitive.
Colloidal Stability and Charge Neutralization Mechanisms
This compound plays a crucial role in stabilizing colloidal systems such as dispersions and emulsions due to its surface-active and cationic nature.
In oil-in-water (O/W) emulsions, this compound adsorbs at the oil-water interface, with its hydrophobic tail penetrating the oil droplet and its hydrophilic head group oriented towards the continuous aqueous phase. This adsorption lowers the interfacial tension between the oil and water, facilitating the formation of smaller droplets and preventing their coalescence. The positive charge of the head groups also provides electrostatic stabilization, creating a repulsive barrier between the droplets.
Its effectiveness as an emulsifier is also utilized in various cosmetic and personal care formulations, where it contributes to the stability and texture of products like conditioners and lotions. cosmileeurope.eu
Cationic surfactants like this compound are effective at neutralizing negatively charged surfaces. When introduced into a system containing negatively charged particles or surfaces (e.g., silica (B1680970), clays, or certain types of hair and skin proteins), the positively charged quaternary ammonium head groups are attracted to the negative sites.
This adsorption can occur through several mechanisms:
Electrostatic Attraction: The primary driving force is the coulombic attraction between the cationic surfactant and the negatively charged surface.
Hydrophobic Interactions: Once some surfactant molecules have adsorbed, the hydrophobic tails can interact with each other, leading to the formation of surface aggregates, such as hemimicelles or admicelles, even at concentrations below the bulk CMC.
This charge neutralization is a key mechanism in applications such as antistatic treatments for hair and fabrics, where it dissipates static charge by attracting and neutralizing negative charges on the surface. cosmileeurope.eu
Formation of Ordered Self-Assembled Structures
The self-assembly of amphiphilic molecules like this compound is a thermodynamically driven process that minimizes the unfavorable interactions between the hydrophobic alkyl chains and water. This leads to the spontaneous formation of a variety of ordered aggregates, including vesicles and bilayers.
Vesicle and Bilayer Formation
Vesicles are microscopic, hollow spheres composed of a lipid bilayer enclosing an aqueous core. In the context of cationic surfactants such as this compound, these structures form when the packing of the surfactant molecules favors a curved bilayer. The formation and properties of vesicles are influenced by factors like surfactant concentration, temperature, and the presence of other molecules.
The stability and size of these vesicles are critical parameters. Gemini cationic surfactants are noted for their ability to form stable vesicles that can persist for several months. whamine.com The size of surfactant vesicles can be controlled by mixing surfactants with different alkyl chain lengths. nih.gov Research on mixtures of n-alkyltrimethylammonium bromide (CnTAB) has shown that the core radius of vesicles can be systematically varied. nih.gov
The bilayer is the fundamental structure of these vesicles. Its thickness and fluidity are determined by the length and packing of the alkyl chains. In mixed systems of cationic surfactants and fatty alcohols, the formation of a fluid bilayer phase has been observed. aps.org The table below summarizes typical properties of vesicles and bilayers formed by various cationic surfactants, which can be considered analogous to what might be expected for this compound.
Table 1: Vesicle and Bilayer Properties of Analogous Cationic Surfactants
| Surfactant System | Property | Value | Reference |
|---|---|---|---|
| Didodecyldimethylammonium (B1216837) bromide (DDAB) | Critical Aggregation Concentration (CAC) | Below 10 mM | wikipedia.org |
| Trimeric Cationic Surfactants (DTAD, DDAD) | Vesicle to Micelle Transition | Occurs with increasing concentration | nih.gov |
| n-alkyltrimethylammonium bromide (CnTAB) mixtures | Vesicle Core Radius | 31 nm to 97 nm | nih.gov |
Dynamic Covalent Self-Assembly Processes
Dynamic covalent chemistry combines the reversibility of non-covalent interactions with the robustness of covalent bonds. This approach allows for the self-assembly of complex structures under thermodynamic control, with the ability to correct errors and adapt to environmental changes. The chloride counter-ion of this compound can play a crucial role in templating such assemblies.
A pertinent example of this phenomenon is the dynamic covalent self-assembly of cryptates templated by chloride ions. In these systems, diol building blocks containing urea (B33335) groups react with orthoesters to form tripodal hosts that encapsulate a chloride ion. acs.org The reaction is reversible and driven by the presence of the chloride template. The process is monitored by observing the disappearance of the orthoester's methoxy (B1213986) groups in NMR spectroscopy, indicating the formation of the cryptate. acs.org Although this specific example does not use this compound, it illustrates the principle of how a chloride ion can direct the formation of a complex, self-assembled architecture. This type of dynamic covalent chemistry can lead to the creation of sophisticated host-guest systems. whamine.comacs.org
Templating Effects in Material Fabrication
The self-assembled structures formed by surfactants can act as templates or scaffolds for the synthesis of new materials with controlled morphologies and properties. This bottom-up approach is a cornerstone of nanotechnology and materials science.
Cationic surfactants like this compound, through their formation of vesicles and other aggregates, can direct the structure of inorganic materials. For example, didodecyldimethylammonium bromide (DDAB) has been used as a co-surfactant to synthesize well-defined multilamellar vesicular silica. chemicalbook.comsigmaaldrich.com In this process, the surfactant vesicles act as a template around which silica precursors hydrolyze and condense, resulting in a silica structure that mimics the vesicular arrangement.
Another example is the modification of clays. Cetyltrimethylammonium bromide (CTAB), a single-chain cationic surfactant, is widely used to modify montmorillonite (B579905), a type of clay. acs.org The surfactant intercalates between the clay layers, expanding their spacing and altering the surface properties from hydrophilic to organophilic. This demonstrates how self-assembly at an interface can be used to tailor the properties of a bulk material. The ordered arrangement of the surfactant molecules on the clay surface acts as a template, dictating the final structure and properties of the organoclay.
Interfacial Science and Adsorption Dynamics
Adsorption Behavior at Solid-Liquid Interfaces
The adsorption of Dodecylhexadecyltrimonium chloride at solid-liquid interfaces is a critical determinant of its efficacy in various applications, from personal care formulations to industrial processes. This section delves into the kinetics and equilibrium of its adsorption, as well as the orientation of the molecules at the interface.
Adsorption Kinetics and Equilibrium Studies
The adsorption of cationic surfactants like this compound onto solid surfaces from an aqueous solution is a dynamic process that eventually reaches a state of equilibrium. The kinetics of this process, or the rate at which adsorption occurs, is influenced by several factors including the concentration of the surfactant, temperature, and the nature of the solid surface. For many quaternary ammonium (B1175870) compounds, the adsorption process is relatively rapid, often achieving equilibrium within a few hours.
The study of adsorption equilibrium provides insights into the distribution of the surfactant between the bulk solution and the interface. This relationship is typically described by adsorption isotherms. Common models used to describe the adsorption of surfactants include the Langmuir and Freundlich isotherms. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. In contrast, the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces.
For long-chain cationic surfactants similar to this compound, the adsorption isotherm can often be characterized by a multi-stage process. At low concentrations, individual surfactant cations adsorb onto oppositely charged sites on the surface. As the concentration increases, hydrophobic interactions between the alkyl chains of the adsorbed and solution-phase surfactants lead to the formation of surface aggregates, often referred to as hemimicelles or admicelles. This cooperative adsorption results in a steep increase in the amount of adsorbed surfactant. At still higher concentrations, near and above the critical micelle concentration (CMC), the adsorption may plateau as the surface becomes saturated and micelles form in the bulk solution.
| Adsorption Parameter | Value (for CTAB on Silica) | Reference |
| Equilibrium Time | ~ 2 hours | acs.org |
| Adsorption Isotherm Model | Langmuir and Freundlich | acs.org |
| Maximum Adsorption Capacity (q_max) | Varies with pH and temperature | acs.org |
Note: The data in this table is for Cetyltrimethylammonium Bromide (CTAB) and is intended to be illustrative of the behavior of long-chain quaternary ammonium surfactants.
Surface Coverage and Orientation of Adsorbed Molecules
The arrangement of this compound molecules at a solid-liquid interface is crucial for its function. The surface coverage and the orientation of the adsorbed molecules are dependent on the surfactant concentration and the nature of the substrate.
On negatively charged surfaces, such as silica (B1680970), mica, or cellulose (B213188), the positively charged headgroup of the this compound molecule is electrostatically attracted to the surface. At low surface coverages, the molecules may lie flat on the surface. As the concentration increases and surface coverage grows, the long dodecyl and hexadecyl chains will tend to orient away from the hydrophilic surface and towards the aqueous phase due to hydrophobic effects. This leads to the formation of a hydrophobic layer on the surface.
At concentrations approaching the CMC, the adsorbed surfactants can form aggregates such as hemimicelles, where the hydrophobic tails associate with each other, or a more complete bilayer structure. The exact orientation and structure of the adsorbed layer have been a subject of extensive research, with techniques like atomic force microscopy (AFM) and neutron reflectometry providing valuable insights into the nanoscale organization of similar cationic surfactants on various substrates. These studies have revealed the formation of diverse surface structures, from spherical aggregates to worm-like micelles at the interface.
Interactions with Polymeric Systems and Charged Surfaces
Complexation with Anionic Polymeric Rheology Modifiers
Anionic polymers are frequently used as rheology modifiers to control the viscosity and texture of formulations. When a cationic surfactant like this compound is introduced into a system containing an anionic polymer, strong electrostatic interactions occur between the positively charged quaternary ammonium headgroups and the negatively charged groups on the polymer chain (e.g., carboxylate or sulfonate groups).
This interaction leads to the formation of polymer-surfactant complexes. The formation of these complexes can dramatically alter the rheological properties of the solution. Initially, at low surfactant concentrations, the binding of individual surfactant molecules can lead to a decrease in viscosity as the polymer chain may coil up due to charge neutralization. However, as more surfactant binds and forms micelle-like aggregates along the polymer chain, a network structure can form, leading to a significant increase in viscosity or even the formation of a gel-like phase. researchgate.net This behavior is highly dependent on the concentrations of both the polymer and the surfactant, as well as the ionic strength and pH of the solution.
Compatibilization Mechanisms between Cationic and Anionic Ingredients
The general rule of thumb in formulation science is that cationic and anionic ingredients are incompatible and will precipitate when mixed. scientificspectator.com This is due to the strong electrostatic attraction leading to the formation of an insoluble salt. However, compatibilization can be achieved through several mechanisms.
One approach is to carefully control the ratio of the cationic and anionic species. In some cases, soluble complexes can be formed at specific molar ratios. Another strategy involves the use of co-surfactants or hydrotropes that can help to solubilize the cationic-anionic complex.
Furthermore, the structure of the surfactants themselves plays a role. Cationic surfactants with larger, bulkier headgroups or those with steric hindrance around the positive charge may exhibit greater compatibility with anionic species. Similarly, the nature of the anionic group is important; for instance, studies have shown that cationic surfactants have stronger interactions with sulfate (B86663) and sulfonate groups compared to carboxylate groups. mdpi.com This difference in interaction strength can be exploited to create more stable formulations.
Adsorption on Bio-based Substrates and Model Surfaces
The adsorption of this compound onto bio-based substrates is relevant to its application in personal care products, textiles, and antimicrobial treatments. Many natural materials, such as cellulose (found in cotton and wood pulp) and chitin (B13524) (found in crustacean shells and fungi), carry a negative surface charge in aqueous environments.
This negative charge provides sites for the electrostatic adsorption of the cationic this compound molecules. The adsorption process is similar to that on other negatively charged surfaces, involving initial electrostatic attraction followed by cooperative adsorption driven by hydrophobic interactions between the long alkyl chains. This adsorption can modify the surface properties of the bio-based material, for example, by rendering a hydrophilic cellulose surface more hydrophobic. This principle is utilized in fabric softeners, where cationic surfactants adsorb onto cotton fibers, providing a soft feel.
Studies on the adsorption of other cationic surfactants onto cellulose have shown that the amount of adsorbed surfactant increases with the charge density of the cellulose and the chain length of the surfactant. The adsorption can lead to a reversal of the surface charge from negative to positive.
Mechanisms of Interfacial Tension Reduction
The chemical compound this compound, a quaternary ammonium salt, functions as a cationic surfactant. Its ability to reduce interfacial tension is fundamental to its role as an emulsifying and surface-active agent. This property arises from its amphiphilic molecular structure, which consists of a hydrophilic (water-attracting) quaternary ammonium head group and a large, hydrophobic (water-repelling) tail composed of dodecyl and hexadecyl alkyl chains. This dual nature drives the molecules to accumulate at the interface between two immiscible phases, such as oil and water, or air and water, thereby lowering the interfacial tension.
The reduction in interfacial tension is a result of the adsorption of this compound molecules at the interface. The hydrophobic tails orient themselves away from the aqueous phase and into the non-aqueous phase (e.g., oil) or towards the air, while the hydrophilic head groups remain in the aqueous phase. This arrangement disrupts the cohesive forces between the molecules of the bulk phases at the interface. By positioning themselves at the interface, the surfactant molecules effectively reduce the energy required to maintain the boundary between the two phases, leading to a decrease in interfacial tension.
A key parameter that characterizes the efficiency of a surfactant is its Critical Micelle Concentration (CMC). The CMC is the concentration at which the surfactant monomers in a solution begin to self-assemble into aggregates known as micelles. wikipedia.org As the concentration of this compound in an aqueous solution increases, the molecules first populate the interface, causing a progressive decrease in surface tension. Once the interface becomes saturated with surfactant monomers, any further increase in concentration leads to the formation of micelles in the bulk of the solution. At this point, the surface tension typically reaches its minimum value and remains relatively constant with further increases in surfactant concentration. wikipedia.org
Research on Material Modification and Formulation Science
Surface Modification Through Cationic Surfactant Deposition
The deposition of cationic surfactants like Dodecylhexadecyltrimonium chloride onto various substrates is a key area of research. The positively charged headgroup of the molecule facilitates its adsorption onto negatively charged surfaces through electrostatic interactions, leading to the formation of thin films that alter the surface properties of the material.
The adsorption of quaternary ammonium (B1175870) salts onto surfaces typically follows a pattern that can be described by adsorption isotherms, such as the Langmuir or Freundlich models. nih.govtandfonline.com These models help in understanding the relationship between the concentration of the surfactant in a solution and the amount adsorbed onto a surface at equilibrium.
Initial adsorption at low concentrations is driven by electrostatic attraction between the cationic headgroup and a negatively charged substrate. As the concentration increases, hydrophobic interactions between the alkyl chains of the adsorbed molecules become more significant, leading to the formation of aggregates on the surface, often referred to as hemimicelles or admicelles. nih.gov
Studies on similar cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), have shown that the structure of these adsorbed layers can be complex, ranging from a monolayer to a bilayer. The thickness of these films can be measured using techniques like ellipsometry. For instance, research on the adsorption of cationic surfactants on silicon wafers has revealed the formation of thin, smooth, and sometimes irregular adsorption layers. uni-sofia.bg The thickness of these layers can vary, and in some cases, no direct correlation is found between the layer thickness and the length of the surfactant's alkyl chain. uni-sofia.bg For example, one study found that a cationic surfactant with two C8 chains formed a transparent layer of 5 nm, while a surfactant with two C10 chains formed a layer of 2.5 nm. uni-sofia.bg
Table 1: Adsorption Layer Thickness of Cationic Surfactants on a Silicon Wafer
| Surfactant (Similar to this compound) | Adsorption Layer Thickness (nm) |
| Cationic Surfactant with two C8 chains | 5.0 |
| Cationic Surfactant with two C10 chains | 2.5 |
Note: Data is for illustrative purposes based on findings for similar cationic surfactants, as specific data for this compound was not available in the reviewed literature. uni-sofia.bg
The structure and thickness of the adsorbed film are crucial as they directly influence the modified surface's properties.
The deposition of this compound can significantly alter the wettability and frictional characteristics of a surface. Wettability is commonly assessed by measuring the contact angle of a liquid, typically water, on the surface. An increase in the water contact angle indicates a shift towards a more hydrophobic surface, while a decrease suggests a more hydrophilic surface.
The orientation of the adsorbed surfactant molecules dictates the change in wettability. If the hydrophobic tails are oriented away from the surface, the surface becomes more hydrophobic. Research on similar quaternary ammonium salts has shown that their incorporation into materials like polyurethane can increase the hydrophilicity of a membrane, leading to a decrease in the water contact angle by as much as 35%. researchgate.net Conversely, treating a hydrophilic surface with a cationic surfactant can increase its hydrophobicity.
The frictional properties of a surface can also be modified. Cationic surfactants are known to reduce the coefficient of friction, which is beneficial in applications requiring lubrication. This friction reduction is attributed to the formation of a lubricating film at the interface. Studies on other cationic surfactants have demonstrated significant reductions in friction. For example, the addition of cetyltrimethylammonium bromide (CTAB) to a contact can lead to a notable decrease in the coefficient of friction. rsc.org
Table 2: Illustrative Contact Angle and Friction Coefficient Data for Surfaces Treated with Cationic Surfactants
| Treatment | Contact Angle (°) | Coefficient of Friction |
| Untreated Surface | 75 | 0.3 |
| Surface Treated with Cationic Surfactant Solution (e.g., 1000 ppm) | 50 | 0.15 |
Note: This table provides illustrative data based on general findings for cationic surfactants. Specific values for this compound may vary and were not available in the reviewed literature. researchgate.netrsc.org
Mechanistic Studies of Material Property Enhancement
Beyond surface modification, this compound is investigated for its ability to enhance the bulk properties of materials.
Currently, there is a lack of specific research data on the direct impact of this compound as a simple additive on the flexural rigidity and expansion of materials. Studies in the broader field of polymer composites have explored the use of various quaternary ammonium compounds, often as part of more complex systems or after chemical modification, to influence mechanical properties like flexural strength. researchgate.netnih.gov However, these studies are not directly applicable to the use of this compound as a standalone additive. Therefore, no data is available to present on this specific topic.
The accumulation of static electricity on the surface of insulating materials can be problematic. This compound, being a cationic surfactant, can function as an antistatic agent. acs.orgalfa-chemistry.com The primary mechanism behind its antistatic effect is its ability to increase the surface conductivity of the material. oaji.netalfa-chemistry.com
This is achieved through two main principles:
Hygroscopic Nature : The hydrophilic headgroup of the quaternary ammonium salt attracts moisture from the surrounding atmosphere. oaji.net This adsorbed water forms a thin, continuous conductive layer on the surface of the material.
Ionic Conductivity : The presence of mobile ions (the quaternary ammonium cation and the chloride anion) in this aqueous layer allows for the dissipation of static charges. oaji.net
The effectiveness of a quaternary ammonium salt as an antistatic agent is often quantified by the reduction in the surface resistivity of the treated material. For example, the addition of just 1 wt.% of a polymeric quaternary ammonium salt to an epoxy resin has been shown to decrease the surface resistivity by four orders of magnitude, from approximately 10¹² Ω/sq to 10⁸ Ω/sq. oaji.net
Table 3: Effect of a Quaternary Ammonium Salt Polymer on Surface Resistivity of Epoxy Resin
| Additive Concentration (wt.%) | Surface Resistivity (Ω/sq) |
| 0 | ~10¹² |
| 1.0 | ~10⁸ |
Note: Data is for a polymeric quaternary ammonium salt and is illustrative of the potential antistatic effect. Specific performance of this compound may differ. oaji.net
This compound is an effective emulsifying agent, capable of stabilizing oil-in-water (O/W) emulsions. nahrainuniv.edu.iq Emulsions are thermodynamically unstable systems, and surfactants are crucial for their formation and long-term stability. The amphiphilic nature of this compound allows it to position itself at the oil-water interface, reducing the interfacial tension between the two phases. acs.orgnahrainuniv.edu.iq
The positively charged headgroups of the surfactant molecules protrude into the aqueous phase, forming a protective layer around the oil droplets. This creates an electrostatic repulsion between the droplets, preventing them from coalescing and the emulsion from breaking. cosmeticsandtoiletries.com
The stability of an emulsion is a critical parameter and can be assessed by monitoring properties such as droplet size and zeta potential over time. A stable emulsion will exhibit minimal change in droplet size and maintain a sufficiently high zeta potential (typically > |30| mV) to ensure strong inter-droplet repulsion. cosmeticsandtoiletries.commdpi.com Studies on oil-in-water emulsions stabilized by cationic surfactants have shown that factors like surfactant concentration can influence both the initial droplet size and the stability.
Table 4: Characterization of an Oil-in-Water Emulsion Stabilized by a Cationic Surfactant
| Surfactant Concentration (wt.%) | Mean Droplet Diameter (nm) | Zeta Potential (mV) |
| 1 | 150 | +45 |
| 2 | 120 | +55 |
Note: This table presents typical data for an O/W emulsion stabilized by a cationic surfactant. Specific values for this compound were not available in the reviewed literature. mdpi.comjeeng.net
The long-term stability of these emulsions is crucial for their application in various formulated products. The ability of this compound to form a stable interfacial film and impart a strong positive charge to the droplets contributes significantly to its effectiveness as an emulsifier.
Polymer-Surfactant Interactions in Hybrid Systems
The integration of cationic surfactants like this compound into polymer-based hybrid systems is a key strategy in advanced materials science. These interactions are fundamental to creating materials with highly controlled structures and tailored properties. The amphiphilic nature of the surfactant, possessing a hydrophilic quaternary ammonium head and a long hydrophobic tail, drives its assembly with polymer chains, influencing the final architecture and performance of the material.
Role in Microstructure Control of Hybrid Aerogels
The fabrication of hybrid aerogels, particularly those combining organic polymers with inorganic networks like silica (B1680970), often utilizes surfactants to direct the formation of their porous structure. Cationic surfactants, a class to which this compound belongs, play a crucial role as templating agents during the sol-gel process, which is a common method for aerogel synthesis. elsevierpure.comresearchgate.net
During the initial sol-gel stage, surfactant molecules self-assemble into micelles. These micelles act as templates around which the inorganic and polymer precursors hydrolyze and condense. The positively charged hydrophilic headgroups of the surfactant interact with the forming inorganic or polymer network, while the hydrophobic tails create a core that defines the eventual pore size. After the gel network is established, the surfactant is removed, typically through washing or calcination, leaving behind a highly porous, low-density structure characteristic of aerogels. elsevierpure.com
The specific characteristics of the surfactant, such as the length of its alkyl chains (like the dodecyl and hexadecyl groups in this compound), significantly influence the resulting microstructure. Generally, longer hydrophobic chains lead to larger micelle formation, which in turn creates larger pores within the aerogel framework. This control over pore size distribution is critical for tailoring the aerogel's properties, such as its thermal conductivity and mechanical strength. researchgate.netnih.gov
Research on similar cationic surfactants, such as Hexadecyltrimethylammonium bromide (CTAB), has demonstrated their effectiveness in preventing the collapse of the pore structure during the drying process, a critical challenge in aerogel manufacturing. elsevierpure.com The repulsive forces between the cationic heads of the adsorbed surfactant molecules help to reinforce the delicate network against the capillary stresses that occur when the solvent is removed. elsevierpure.com This results in aerogels with higher specific surface areas and improved thermal stability. For example, the addition of CTAB to zirconia aerogels was shown to increase the specific surface area by up to 89%. elsevierpure.com The use of such surfactants is a key factor in producing flexible and mechanically resilient hybrid aerogels. researchgate.netnih.gov
The table below summarizes the effects of using a cationic surfactant as a templating agent in the synthesis of hybrid aerogels, based on findings from related systems.
| Parameter | Effect of Cationic Surfactant Addition | Scientific Rationale |
| Pore Structure | Prevents pore collapse during drying. elsevierpure.com | Repulsive forces between surfactant cations reinforce the gel network against capillary stress. elsevierpure.com |
| Specific Surface Area | Increases significantly. elsevierpure.com | Acts as a template, creating a network of fine, uniform pores upon removal. elsevierpure.com |
| Bulk Density | Tends to decrease. researchgate.net | The templating effect leads to a more porous, lightweight structure. researchgate.net |
| Thermal Stability | Improves; retains higher surface area after annealing. elsevierpure.com | The robust, well-defined pore structure is more resistant to thermal degradation. elsevierpure.com |
| Mechanical Properties | Can enhance flexibility and resilience. researchgate.net | The surfactant-guided structure can better distribute stress. nih.gov |
This table is generated based on documented effects of similar cationic surfactants like CTAB in aerogel synthesis.
Molecular Interactions in Multi-component Formulations
In multi-component formulations, such as those found in cosmetics, pharmaceuticals, or industrial coatings, this compound and similar quaternary ammonium compounds engage in complex molecular interactions with polymers. nih.govresearchgate.net These interactions are primarily driven by electrostatic and hydrophobic forces and are critical for the stability, rheology, and performance of the final product. nih.gov
The primary interaction mechanism between a cationic surfactant and an anionic or non-ionic polymer in an aqueous solution is the electrostatic attraction between the positively charged surfactant headgroup and negatively charged sites on the polymer chain. This leads to the formation of polymer-surfactant complexes. researchgate.net This binding process often occurs at a surfactant concentration well below its critical micelle concentration (CMC), known as the critical aggregation concentration (cac). tsijournals.com
The process can be described in stages:
Initial Binding: At very low concentrations, individual surfactant cations bind to specific sites on the polymer chain, driven by electrostatic attraction.
Cooperative Binding: As surfactant concentration increases, a cooperative process begins where surfactant molecules form micelle-like aggregates along the polymer chain. Hydrophobic interactions between the surfactant tails play a significant role in stabilizing these aggregates. tsijournals.com
Saturation: The polymer eventually becomes saturated with surfactant aggregates. Beyond this point, free micelles will begin to form in the bulk solution as the surfactant concentration surpasses the CMC. tsijournals.com
These interactions profoundly affect the formulation's properties. For instance, the association of the surfactant with the polymer can significantly alter the solution's viscosity. The formation of bridged networks between polymer chains via surfactant micelles can lead to a substantial increase in viscosity, a desired effect in thickeners for cosmetic or food products.
Molecular dynamics simulations and experimental studies on similar systems reveal the nature of these interactions at a molecular level. nih.govrsc.org The hydrophobic tails of the surfactant molecules orient themselves to create a non-polar core within the polymer-surfactant complex, while the charged headgroups remain exposed to the aqueous phase. rsc.org The length and structure of the surfactant's alkyl chains are determining factors; surfactants with longer hydrophobic tails tend to form more stable and structured complexes with polymers. nih.gov This can influence encapsulation efficiency in drug delivery systems or the deposition of conditioning agents from a shampoo onto hair. nih.gov
The table below outlines the key molecular interactions and their resulting impact on formulation properties when a cationic surfactant is combined with a polymer.
| Type of Interaction | Description | Impact on Formulation |
| Electrostatic Attraction | Attraction between the positive charge of the surfactant's quaternary ammonium head and negative sites on a polymer. researchgate.net | Initiates the binding of surfactant to the polymer, forming a complex. researchgate.net |
| Hydrophobic Interaction | The long alkyl chains (hydrophobic tails) of the surfactant molecules aggregate to minimize contact with water. nih.gov | Drives the formation of micelle-like structures along the polymer chain, stabilizing the complex. tsijournals.com |
| Hydrogen Bonding | Possible interaction between the surfactant headgroup and specific functional groups on the polymer (e.g., hydroxyl groups). rsc.org | Can contribute to the overall stability and specific conformation of the polymer-surfactant complex. |
| Van der Waals Forces | Weak, short-range forces between the alkyl chains of the aggregated surfactant molecules. | Contributes to the cohesive energy and stability of the micellar aggregates within the complex. |
Advanced Characterization and Computational Modeling
Microscopic and Scattering Methods
As a double-chain cationic surfactant, Dodecylhexadecyltrimonium chloride is expected to self-assemble into various aggregate structures in aqueous solution, such as vesicles or lamellar phases, rather than simple spherical micelles. ntu.edu.sgmdpi.com Transmission Electron Microscopy (TEM), particularly cryogenic TEM (cryo-TEM), is a vital technique for the direct visualization of these supramolecular structures.
In a typical cryo-TEM experiment, a thin film of the surfactant solution is rapidly frozen to vitrify the water, preserving the aggregate structures in their native state. This vitrified sample is then imaged in the TEM. Based on studies of analogous double-chain cationic surfactants like didodecyldimethylammonium (B1216837) bromide (DDAB) and dioctadecyldimethylammonium chloride (DODAC), TEM analysis of this compound solutions would likely reveal: ntu.edu.sgnih.gov
Vesicles: Spherical or ellipsoidal structures composed of one or more concentric bilayers. These can range in size from nanometers to micrometers.
Lamellar Sheets: Extended, flat bilayer structures that can coexist with vesicles.
The morphology of these aggregates is influenced by factors such as surfactant concentration, temperature, and the presence of other formulation ingredients. ntu.edu.sgnih.gov TEM provides direct evidence of the size, shape, and lamellarity (number of bilayers) of the aggregates formed. nih.govjst.go.jp
Photon Correlation Spectroscopy (PCS) for Particle Size Distribution
Photon Correlation Spectroscopy (PCS), also known as Dynamic Light Scattering (DLS), is a non-invasive technique used to determine the size distribution of small particles, such as micelles or vesicles, suspended in a liquid. wustl.eduhalolabs.com The method measures the fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. epfl.chresearchgate.net Smaller particles diffuse more rapidly through the solvent, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. researchgate.net
By analyzing the time-dependent correlation of these intensity fluctuations, a correlation function is generated. From this function, the diffusion coefficient of the particles can be calculated. The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic radius of the particles. This process yields data on the average particle size and the polydispersity index (PDI), which indicates the breadth of the size distribution. researchgate.net
For this compound, PCS would be an invaluable tool for characterizing the size and distribution of the aggregates it forms in aqueous solutions above its critical micelle concentration (CMC). Such an analysis would provide insights into how factors like concentration, temperature, and ionic strength influence the size and stability of its micellar structures.
Table 1: Representative Data from Photon Correlation Spectroscopy (PCS) Analysis
| Parameter | Value |
| Mean Hydrodynamic Diameter (Z-average) | Data not available for this compound. |
| Polydispersity Index (PDI) | Data not available for this compound. |
| Measurement Conditions | Data not available for this compound. |
Note: Specific experimental data for this compound using PCS is not prominently available in the reviewed public literature. The table illustrates the typical parameters obtained from such an analysis.
Calorimetric and Thermodynamic Measurements
Isothermal Titration Calorimetry (ITC) is a powerful thermodynamic technique that directly measures the heat changes associated with molecular interactions. frontiersin.orgunivr.it It is widely used to study the thermodynamics of micelle formation in surfactants. nih.govmdpi.com In a typical ITC experiment for a surfactant, a concentrated solution of the surfactant is titrated into a sample cell containing pure solvent (e.g., water). mdpi.comazom.com The instrument measures the heat released or absorbed during the process. malvernpanalytical.com
Below the critical micelle concentration (CMC), the heat change upon injection is small, corresponding to the dilution of surfactant monomers. As the concentration approaches and surpasses the CMC, the injected monomers begin to form micelles, a process accompanied by a significant enthalpy change (ΔH_mic), which is recorded by the calorimeter. mdpi.comresearchgate.net By fitting the resulting titration data, one can determine key thermodynamic parameters, including the CMC, the enthalpy of micellization, and, by extension, the Gibbs free energy (ΔG_mic) and entropy (ΔS_mic) of micellization. nih.gov
For this compound, ITC studies would provide a complete thermodynamic profile of its self-assembly process. This data is crucial for understanding the driving forces (whether enthalpic or entropic) behind its micellization and for optimizing its performance in formulations. nih.gov
Table 2: Thermodynamic Parameters of Micellization via Isothermal Titration Calorimetry (ITC)
| Thermodynamic Parameter | Value |
| Critical Micelle Concentration (CMC) | Data not available for this compound. |
| Enthalpy of Micellization (ΔH_mic) | Data not available for this compound. |
| Entropy of Micellization (ΔS_mic) | Data not available for this compound. |
| Gibbs Free Energy of Micellization (ΔG_mic) | Data not available for this compound. |
Note: Specific experimental data for this compound using ITC is not prominently available in the reviewed public literature. The table shows the primary thermodynamic parameters that would be determined from such an experiment.
Computational Chemistry and Molecular Simulations
Computational methods provide a molecular-level lens to view the behavior of complex systems like surfactant solutions. These simulations can complement and help interpret experimental findings. nih.govmdpi.com
Classical Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. wustl.edu For surfactants, MD simulations are particularly useful for visualizing and analyzing the spontaneous process of self-assembly into micelles. nih.govrsc.org By placing a number of surfactant molecules in a simulated box of water, one can observe their aggregation, the structure of the resulting micelles, the arrangement of the alkyl chains within the micellar core, and the hydration of the headgroups. nih.govrsc.org
An MD study of this compound would reveal how its unique branched structure influences the shape, size, and internal packing of its micelles. It could also provide insights into the dynamics of monomer exchange between micelles and the surrounding solution, and how the surfactant interacts with other molecules or surfaces at an atomistic level. rsc.orgdntb.gov.ua
While classical MD uses a fixed bonding topology, Reactive Molecular Dynamics (RMD) allows for the simulation of chemical reactions by dynamically forming and breaking chemical bonds. manchester.ac.uk This is achieved through the use of reactive force fields (e.g., ReaxFF). manchester.ac.uk RMD is a computationally intensive method used to study chemical degradation, reaction mechanisms, and the formation of new chemical species under specific conditions like high temperature or pressure. cas.cn
For a compound like this compound, RMD simulations could be employed to investigate its chemical stability and potential decomposition pathways. For instance, it could model the Hofmann elimination reaction, a characteristic degradation pathway for quaternary ammonium (B1175870) compounds, providing insights into the reaction kinetics and the influence of the local environment on the transformation.
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules with high accuracy. Methods like Density Functional Theory (DFT) can be used to calculate properties such as partial atomic charges, molecular orbital energies, and the energies of transition states for chemical reactions. nih.gov
In the context of this compound, quantum chemical calculations could be used to understand the charge distribution across the molecule, particularly the delocalization of the positive charge from the nitrogen atom onto the adjacent alkyl groups. nih.gov This information is fundamental for developing accurate force fields for classical MD simulations and for understanding the nature of the electrostatic interactions that govern its self-assembly and interaction with other species. Such calculations can also elucidate the mechanisms of chemical reactions at a fundamental electronic level.
Future Research Trajectories and Methodological Advancements
Development of Novel Characterization Techniques for Complex Systems
The characterization of dodecylhexadecyltrimonium chloride, especially within complex matrices like cosmetic formulations or environmental samples, presents analytical challenges. acs.org Traditional methods may not fully elucidate the structure and behavior of this long-chain QAC. nih.gov Future advancements are focusing on more sophisticated analytical techniques to provide a clearer understanding.
One promising area is the use of advanced mass spectrometry techniques. High-performance liquid chromatography coupled with time-of-flight mass spectrometry (HPLC-ToF-MS) offers a sensitive and robust method for analyzing QACs in complex samples like marine sediments. nih.gov This technique is particularly useful due to the high positive mass defects characteristic of alkylammonium ions, which allows for their effective discrimination from other compounds in a mixture. nih.gov Furthermore, electrospray ionization mass spectrometry (ESI-MS) is being developed to unequivocally identify quaternary ammonium (B1175870) cations. nih.gov A novel method involves the formation of ion clusters with trifluoroacetic acid in negative electrospray mode, allowing for unambiguous identification through fragmentation patterns. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. While the quaternary ammonium group itself can be difficult to detect directly in ¹H NMR due to the absence of an N-H bond, techniques like 2D ¹H-¹³C heteronuclear single quantum coherence (HSQC) NMR can be employed to validate the structure of novel QACs. nih.govmdpi.com These advanced NMR and mass spectrometry methods, alongside techniques like Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC), will be crucial for the detailed characterization of this compound and its interactions within various systems. mdpi.com
A significant challenge in the analysis of QACs is the wide variety of their chain lengths and hydrophobicity, which affects their recovery during sample preparation. acs.org Developing a single analytical method that can effectively recover a broad range of QACs, from short to very long alkyl chains (C2 to C22), remains an ongoing research focus. acs.org
Predictive Modeling of Structure-Function Relationships
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, is becoming an indispensable tool for understanding and predicting the properties and biological activities of QACs like this compound. researchgate.net QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or physicochemical properties. researchgate.net
For QACs, QSAR models have been developed to predict their antimicrobial activity. researchgate.net These models can help in designing new QACs with enhanced efficacy or more favorable environmental profiles. researchgate.net The toxicity of QACs to various organisms can also be predicted, which is crucial for environmental risk assessment. researchgate.net For instance, the toxic effects of several QACs on the bioluminescent bacterium Aliivibrio fischeri have been shown to be predictable using QSAR models, with most QACs exhibiting a non-specific reactivity. researchgate.net
The mode of action of QACs can also be investigated through these models. For example, one study found that while most tested QACs acted non-specifically, hexadecyl trimethyl ammonium chloride (a compound structurally related to this compound) behaved as a polar-narcotic. researchgate.net
Beyond QSAR, molecular dynamics simulations offer a powerful approach to understanding the behavior of QACs at a molecular level. acs.org For example, simulations have been used to study the modification of montmorillonite (B579905) clay with cetyltrimethylammonium bromide (CTAB), a QAC with a C16 alkyl chain. acs.org These simulations provide insights into the structural evolution and thermodynamic mechanisms of interaction, which can be extrapolated to understand how this compound might interact with surfaces and other molecules in various formulations. acs.org
These predictive models are essential for screening new compounds, prioritizing experimental testing, and designing safer and more effective QACs. researchgate.net
Green Chemistry Principles in Synthesis and Formulation Research
The growing emphasis on sustainability is driving the application of green chemistry principles to the synthesis and formulation of QACs. rsc.orgacs.org Traditional synthesis routes for QACs often involve toxic reagents and produce significant waste. acs.org
One key area of green chemistry research is the use of environmentally benign reagents. For example, dimethyl carbonate (DMC) is being explored as a non-toxic alternative to methyl halides and dimethyl sulfate (B86663) for the methylation step in QAC synthesis. acs.org This approach avoids the use of corrosive and toxic chemicals and reduces the production of inorganic salt byproducts. acs.org
Another green approach is the use of renewable starting materials. Research has demonstrated the synthesis of QACs from natural sources like tallow (B1178427) and coconut oil. researchgate.nettsijournals.com In this process, the oils are first converted to amides, which are then reacted with alkyl halides to produce the final QACs. researchgate.nettsijournals.com This method offers a more sustainable alternative to petroleum-based synthesis.
The development of biodegradable QACs is a major goal of green chemistry in this field. rsc.org Current commercial QACs are often persistent in the environment due to their stable C-N, C-C, and C-H bonds. rsc.org Researchers are designing new QACs that incorporate more labile functional groups, such as ester or thioether bonds, to facilitate their degradation in natural waters. rsc.org The stability of these newer QACs can be tuned by altering their hydrophobicity and is influenced by environmental factors like pH and temperature. rsc.org
In formulation research, there is a move towards developing more sustainable hair care products that can replace traditional QACs. premiumbeautynews.com Advanced amino lipids are being developed as 100% natural, readily biodegradable, and aquatically non-toxic alternatives that still provide the desired conditioning performance. premiumbeautynews.com
Interdisciplinary Approaches to Understand Environmental Behavior
Understanding the environmental fate and impact of this compound requires a multifaceted, interdisciplinary approach. nih.govnih.gov This involves collaboration between chemists, toxicologists, environmental scientists, and engineers to build a comprehensive picture of the compound's lifecycle. nih.gov
The environmental journey of QACs begins with their release into wastewater systems. researchgate.net Due to their positive charge, they have a strong tendency to adsorb to negatively charged surfaces like clay, sediments, and sewage sludge. researchgate.net This sorption behavior is a key factor controlling their environmental distribution and bioavailability. nih.gov
Interdisciplinary studies are crucial for assessing the environmental risk of QACs. researchgate.net Such studies combine environmental exposure characterization, analysis of the fate and effects of QACs in wastewater treatment, and ecotoxicological effect characterization. researchgate.net For example, a case study in Austria screened surface waters and wastewater for various QACs and evaluated their ecotoxicological effects on representative aquatic organisms. researchgate.net The results indicated a potential risk to sensitive aquatic organisms in some rivers. researchgate.net
The widespread use of QACs has also raised concerns about their potential to contribute to antimicrobial resistance. rsc.org Understanding this complex issue requires an interdisciplinary approach that combines microbiology, molecular biology, and environmental science to study how exposure to QACs in the environment might select for resistant bacteria.
Furthermore, the long-term health and environmental consequences of widespread QAC use are not yet fully understood. nih.gov A comprehensive understanding necessitates integrating data from toxicological studies (both in vitro and in vivo), clinical and public health data, and ecological studies. nih.gov This holistic view will be essential for making informed decisions about the use and regulation of this compound and other QACs.
Q & A
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?
- Methodological Answer : Standardize alkylation conditions (temperature, solvent purity, stoichiometry). Use inline FTIR to monitor reaction progress. Implement quality control via thin-layer chromatography (TLC) and melting point analysis. Document deviations in supplementary files to aid peer replication .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
